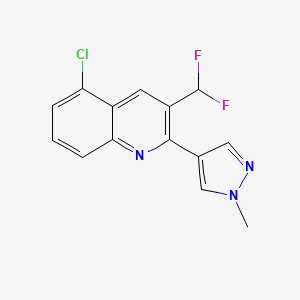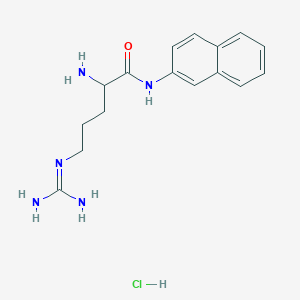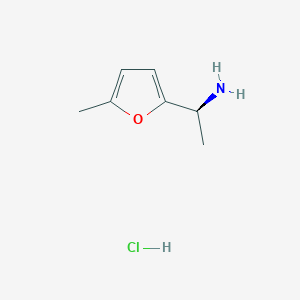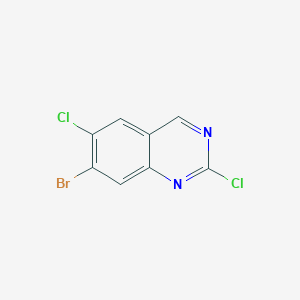![molecular formula C16H19N5O2 B15330650 N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine CAS No. 23946-37-4](/img/structure/B15330650.png)
N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is an organic compound known for its unique structure and properties It is characterized by the presence of an ethyl group, a nitrophenyl group, and a diazenyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-1,2-diaminobenzene. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various alkylating agents and catalysts are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl and diazenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Methyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Propyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
Uniqueness
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23946-37-4 |
|---|---|
Formule moléculaire |
C16H19N5O2 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3 |
Clé InChI |
FSQJIWXKYDUEEP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)

![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)



![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)



![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
